QL47 - 1469988-75-7

QL47

Catalog Number: EVT-287183
CAS Number: 1469988-75-7
Molecular Formula: C27H21N5O2
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-(1-methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone is a naphthyridine derivative.
Synthesis Analysis

The synthesis of QL47 involves several key methodologies that focus on optimizing its structure for enhanced biological activity. The compound was derived from a series of structure-activity relationship studies aimed at identifying potent inhibitors of BTK. The synthesis typically includes:

  1. Covalent Modification: QL47 covalently modifies the cysteine residue at position 481 of BTK, which is crucial for its inhibitory activity.
  2. Optimization of Pharmacokinetics: The synthetic route often involves modifications to improve solubility and bioavailability while reducing toxicity.
  3. Screening Against Kinases: The compound has been screened against a panel of 468 kinases to ensure selectivity and minimize off-target effects .

Technical details regarding the exact synthetic pathways can vary but generally include multi-step organic reactions involving heterocyclic chemistry.

Molecular Structure Analysis

The molecular structure of QL47 is characterized by its complex arrangement of atoms that contribute to its pharmacological properties. Key structural features include:

  • Heterocyclic Rings: The presence of nitrogen and oxygen in the ring systems contributes to its reactivity and interaction with biological targets.
  • Functional Groups: Specific functional groups are designed to enhance binding affinity to BTK and other viral targets.

Data regarding the molecular structure can be summarized as follows:

PropertyDetails
Molecular FormulaC27H21N5O2C_{27}H_{21}N_{5}O_{2}
InChIKeyRTRNJQOBEOISFQ-UHFFFAOYSA-N
CAS Registry Number1469988-75-7
Chemical Reactions Analysis

QL47 undergoes several significant chemical reactions that are critical for its mechanism of action:

  1. Covalent Bond Formation: It forms a covalent bond with the cysteine residue in BTK, leading to irreversible inhibition.
  2. Inhibition of Protein Synthesis: QL47 disrupts translation processes in eukaryotic cells by targeting specific steps in protein synthesis, affecting both viral and host protein production .

Technical details indicate that QL47's interactions lead to alterations in polysome profiles, suggesting it interferes with ribosomal function during translation elongation.

Mechanism of Action

The mechanism by which QL47 exerts its antiviral effects involves several steps:

  1. Targeting Translation Initiation: QL47 inhibits protein synthesis by affecting early steps in translation elongation rather than directly interfering with initiation factors.
  2. Disruption of Polysomes: It alters the polysome profile in treated cells, promoting an accumulation of monosomal complexes while reducing polysomes, indicative of inhibited translation .
  3. Broad-Spectrum Activity: The compound has shown efficacy against multiple RNA viruses by targeting their protein synthesis mechanisms without bias towards specific initiation pathways .
Physical and Chemical Properties Analysis

QL47 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility characteristics are crucial for its bioavailability.
  • Stability: The compound's stability under physiological conditions is essential for maintaining its therapeutic effects.
  • Reactivity: Its ability to form covalent bonds with target proteins is a defining feature that enhances its potency as an inhibitor.

Relevant data may include melting point, boiling point, and stability under various pH conditions, although specific numerical values were not detailed in the sources.

Applications

QL47 has promising applications in scientific research and therapeutic development:

  1. Antiviral Research: As a broad-spectrum antiviral agent, it can be utilized in studies aimed at understanding viral mechanisms and developing new antiviral therapies.
  2. Cancer Treatment: Given its role as a BTK inhibitor, QL47 is being explored for potential applications in treating B-cell malignancies such as B-cell lymphoma .
  3. Molecular Probing: It serves as a tool for probing the eukaryotic translation machinery, aiding in the elucidation of protein synthesis pathways .
Introduction to QL47 and Antiviral Research Imperatives

Global Burden of RNA Viral Infections

RNA viruses such as dengue virus (DENV), West Nile virus (WNV), and enteroviruses pose significant global health challenges. Dengue alone causes an estimated 390 million infections annually, with 96 million manifesting clinically and 500,000 cases progressing to life-threatening dengue hemorrhagic fever/shock syndrome (DHF/DSS) [2] [5]. These viruses share a critical dependency on the host translational machinery for replication, as they lack their own protein synthesis apparatus. The absence of broadly effective vaccines or direct-acting antivirals against many RNA viruses underscores an urgent need for innovative therapeutic strategies [2] [6].

Table 1: Global Impact of Major RNA Viruses Targeted by QL47

Virus FamilyRepresentative PathogensAnnual Infections/DeathsPrimary Disease Burden
FlaviviridaeDengue, West Nile390M (dengue)Hemorrhagic fever, encephalitis
EnteroviridaePoliovirus, EV-D68MillionsParalysis, respiratory illness
FiloviridaeEbolaSporadic outbreaksHemorrhagic fever
PneumoviridaeHuman orthopneumovirus33M (US children)Pneumonia, bronchiolitis

Limitations of Direct-Acting Antivirals and Emergence of Resistance

Traditional antiviral development focuses on inhibiting virally encoded enzymes (e.g., proteases or polymerases). However, these direct-acting agents face rapid obsolescence due to viral mutation rates that exceed 1:10,000 base pairs per replication cycle. For dengue virus, antigenic diversity across four serotypes complicates vaccine design and facilitates antibody-dependent enhancement (ADE), increasing secondary infection severity [2] [5]. Additionally, compounds targeting single viral proteins often exhibit narrow-spectrum activity, providing limited utility against co-circulating RNA viruses [4].

Rationale for Host-Targeted Antiviral Strategies

Host-targeted antivirals (HTAs) offer a promising alternative by disrupting cellular pathways hijacked by viruses. QL47 exemplifies this strategy by inhibiting eukaryotic translation—a process essential for all RNA viruses [2]. Mechanistically, HTAs like QL47 reduce the evolutionary pressure for resistance, as host proteins mutate slower than viral ones. This approach enables broad-spectrum activity; QL47 inhibits diverse viruses including DENV, Ebola, and human orthopneumovirus in vitro [2] [5].

Table 2: Comparison of Direct-Acting vs. Host-Targeted Antiviral Approaches

CharacteristicDirect-Acting AgentsHost-Targeted Agents (e.g., QL47)
Target SpecificityViral proteinsHost cellular machinery
Resistance EmergenceHigh (rapid mutations)Low (conserved host pathways)
Spectrum of ActivityNarrow (virus-specific)Broad (multiple virus families)
Development TimelineTarget-dependentStreamlined for shared host mechanisms

QL47: Discovery and Initial Characterization as a BTK Inhibitor

QL47 (C₂₇H₂₁N₅O₂, MW 447.49 g/mol) was initially developed as a covalent inhibitor of Bruton’s tyrosine kinase (BTK) for oncology applications. Its design leveraged structure-based optimization of tricyclic quinoline scaffolds to target Cys481 in BTK’s ATP-binding pocket [7] [9]. Key biochemical characteristics include:

  • Potency: IC₅₀ of 7 nM against BTK kinase activity
  • Selectivity: >100-fold selectivity over related kinases (EGFR, HER2, JAK3)
  • Cellular Activity: EC₅₀ of 475 nM for BTK autophosphorylation (Tyr223) [7] [10]

Unexpectedly, phenotypic screening revealed QL47’s antiviral properties at concentrations 35-fold lower than those causing cytotoxicity (CC₅₀ = 67 μM in Huh-7 cells) [1] [3]. Crucially, antiviral efficacy was retained in analogs lacking BTK-inhibitory activity (e.g., YKL-04-085), suggesting a distinct mechanism unrelated to kinase modulation [5] [6]. This serendipitous finding repositioned QL47 as a prototype host-targeted antiviral agent.

Table 3: Biochemical and Cellular Profile of QL47

ParameterValueAssay System
BTK IC₅₀7 nMIn vitro kinase assay
BTK Autophosphorylation EC₅₀475 nMRamos cells (Tyr223)
PLCγ2 Phosphorylation EC₅₀318 nMRamos cells (Tyr759)
Cytotoxicity (CC₅₀)67 μMHuh-7 cells (24 hr)
Antiviral Selectivity Index>191CC₅₀/EC₅₀ (DENV inhibition)

QL47’s covalent mechanism was confirmed through:

  • Irreversible Binding: Pretreatment with QL47 followed by washout sustained antiviral effects [5]
  • Acrylamide Dependency: Inactive propyl amide analog (QL47R) showed no antiviral activity [5] [6]
  • Target Engagement: Biotinylated probe (QL47B) pulled down BTK and non-kinase targets in cellular lysates [7]

This dual functionality—originally as an oncology drug and later as an antiviral—highlights the compound’s unique chemical biology and positions it as a valuable tool for dissecting host-pathogen interactions [6] [9].

Properties

CAS Number

1469988-75-7

Product Name

QL47

IUPAC Name

9-(1-methylpyrazol-4-yl)-1-(1-prop-2-enoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one

Molecular Formula

C27H21N5O2

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C27H21N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h3-9,12-16H,1,10-11H2,2H3

InChI Key

RTRNJQOBEOISFQ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5

Solubility

Soluble in DMSO, not in water

Synonyms

QL47; QL 47; QL47. QL-XII-47

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C4C(=CN=C3C=C2)C=CC(=O)N4C5=CC6=C(CCN6C(=O)C=C)C=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.